molecular formula C11H9Cl2N3O B8434663 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidin-2-yl-amine

4-Chloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidin-2-yl-amine

Cat. No. B8434663
M. Wt: 270.11 g/mol
InChI Key: CDPHUTZQFWGINQ-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

To a mixture of 4,6-dichloro-pyrimidin-2-yl-amine (0.304 g, 2.0 mmol), 5-chloro-2-methoxy-phenyl boronic acid (0.373 g, 2.0 mmol), palladium (II) acetate (0.068 g, 0.30 mmol) and triphenylphosphine (0.157 g, 0.60 mmol) was added a solution of sodium carbonate (1.36 g, 12.8 mmol) in water (5 ml) followed by glyme (20 ml). The mixture was stirred under an atmosphere of argon for 1 hour. Filtration and concentration of the filtrate provided a residue which was purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:3) to provide 4-chloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidin-2-yl-amine (0.314 g, 58% yield) as a white powder.
Quantity
0.304 g
Type
reactant
Reaction Step One
Quantity
0.373 g
Type
reactant
Reaction Step One
Quantity
0.157 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
catalyst
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([O:20][CH3:21])=[C:15](B(O)O)[CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(COC)OC>[Cl:8][C:6]1[CH:7]=[C:2]([C:13]2[CH:12]=[C:11]([Cl:10])[CH:16]=[CH:15][C:14]=2[O:20][CH3:21])[N:3]=[C:4]([NH2:9])[N:5]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.304 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
0.373 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
0.157 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.068 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of argon for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
provided a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=C(C=CC(=C1)Cl)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.314 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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